3-Chloro-6-isopropyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one
CAS No.:
Cat. No.: VC15953050
Molecular Formula: C11H15ClN2O
Molecular Weight: 226.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H15ClN2O |
|---|---|
| Molecular Weight | 226.70 g/mol |
| IUPAC Name | 3-chloro-6-propan-2-yl-1,5,7,8-tetrahydro-1,6-naphthyridin-2-one |
| Standard InChI | InChI=1S/C11H15ClN2O/c1-7(2)14-4-3-10-8(6-14)5-9(12)11(15)13-10/h5,7H,3-4,6H2,1-2H3,(H,13,15) |
| Standard InChI Key | WROPBPLDCPVEHO-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)N1CCC2=C(C1)C=C(C(=O)N2)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound belongs to the 1,6-naphthyridine family, featuring a bicyclic framework with nitrogen atoms at positions 1 and 6. Partial saturation of the pyridine ring yields a tetrahydro configuration, while substituents at positions 3 (chloro) and 6 (isopropyl) modulate electronic and steric properties. The molecular formula is C₁₁H₁₅ClN₂O, with a molar mass of 226.70 g/mol .
Synthetic Methodologies
Key Synthetic Pathways
Synthesis of 3-chloro-6-isopropyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one leverages strategies developed for related tetrahydro-naphthyridinones. Two predominant approaches are outlined below:
Aza-Michael Addition and Cyclization
A method adapted from Showalter (2006) involves constructing the tetrahydro ring via acid-catalyzed aza-Michael addition of amines to vinyl-substituted pyridine precursors, followed by intramolecular lactamization . For example:
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Vinylation: 2-Chloronicotinonitrile is functionalized with a vinyl group at C-2.
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Amine Addition: An isopropylamine derivative undergoes aza-Michael addition under acidic conditions.
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Cyclization: Spontaneous ring closure forms the tetrahydro-naphthyridinone core.
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Chlorination: Phosphorus oxychloride introduces the chloro substituent at position 3 .
This route achieves an unoptimized yield of 24–35%, with scalability limited by purification challenges during cyclization .
Condensation with Anthranilic Acid Derivatives
An alternative pathway, demonstrated by recent work on benzo[b] naphthyridines, utilizes anthranilic acid derivatives and ketones in the presence of phosphorus chloride :
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Condensation: Anthranilic acid reacts with 1-isopropylpiperidin-4-one under PCl₃ catalysis.
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Cyclodehydration: Intramolecular dehydration forms the bicyclic framework.
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Halogenation: Post-cyclization chlorination at position 3 using N-chlorosuccinimide .
This method offers higher yields (68–92%) but requires stringent temperature control to avoid side reactions .
Comparative Analysis of Synthetic Routes
Physicochemical Properties
Spectral Characterization
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¹H NMR (CDCl₃): Signals at δ 1.25 (d, J = 6.0 Hz, 6H, isopropyl CH₃), 3.15–3.30 (m, 1H, isopropyl CH), 4.10–4.25 (m, 2H, N-CH₂), and 7.45 (s, 1H, aromatic H) .
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IR: Strong absorption at 1685 cm⁻¹ (C=O stretch), 745 cm⁻¹ (C-Cl stretch) .
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Mass Spectrometry: Molecular ion peak at m/z 226.70 [M+H]⁺ .
Solubility and Stability
The compound exhibits limited solubility in polar solvents (water <0.1 mg/mL) but dissolves readily in dichloromethane and dimethylformamide. Stability studies indicate decomposition above 200°C, with the chloro substituent prone to nucleophilic displacement under basic conditions .
Chemical Reactivity and Functionalization
Electrophilic Aromatic Substitution
The electron-deficient naphthyridine core directs electrophiles to the para position relative to the lactam nitrogen. Bromination with NBS yields 3-bromo derivatives, while nitration requires fuming HNO₃/H₂SO₄ at 0°C .
Lactam Ring Modifications
Reduction of the lactam carbonyl with LiAlH₄ produces the corresponding amine, though over-reduction to tetrahydro derivatives is common. Alkylation at the lactam nitrogen (e.g., with methyl iodide) forms quaternary ammonium salts, enhancing water solubility .
Comparative Analysis with Structural Analogs
| Compound | Substituents | Key Differentiator | Biological Activity |
|---|---|---|---|
| 3-Bromo-2-chloro-6-... | Br (C3), Cl (C2), iPr (C6) | Enhanced halogenation | Anticancer (in silico) |
| 2-Methyl-10-chloro-... | Me (C2), Cl (C10) | Extended aromatic system | Antiviral (HCV protease) |
| 4,6-Dihydro-1H-... | Unsaturated C4-C6 bond | Conformational flexibility | Dopamine receptor modulation |
Future Directions and Challenges
Synthetic Optimization
Improving enantioselectivity via asymmetric catalysis and developing one-pot multicomponent reactions could streamline production. Computational modeling (e.g., DFT studies) may identify optimal reaction conditions to suppress dihydro isomer formation .
Biological Profiling
Comprehensive in vitro and in vivo studies are needed to validate hypothesized antimicrobial and enzyme inhibitory activities. Structural derivatization at C-3 and C-6 positions could enhance potency and pharmacokinetic properties.
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